2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
Description
The compound 2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a structurally complex acetamide derivative featuring:
- A thioether linkage connecting the imidazole core to the acetamide moiety.
- A 1H-imidazole ring substituted with a 3-fluorophenyl group at position 2 and a phenyl group at position 3.
- A 3-methoxypropyl chain on the acetamide nitrogen.
The fluorine atom enhances electronegativity and bioavailability, while the methoxypropyl group may improve solubility compared to bulkier alkyl chains .
Properties
IUPAC Name |
2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-27-12-6-11-23-18(26)14-28-21-19(15-7-3-2-4-8-15)24-20(25-21)16-9-5-10-17(22)13-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFVEUVPFMVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a member of the imidazole family, known for their diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 410.485 g/mol. The structure includes a thioether linkage and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O2S |
| Molecular Weight | 410.485 g/mol |
| CAS Number | 865657-42-7 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic and imidazole derivatives under controlled conditions. The process generally yields high purity and good yields, confirming the effectiveness of the synthetic route.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has demonstrated that imidazole-based compounds can inhibit cancer cell proliferation. In vitro studies have shown that our compound can induce apoptosis in human cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
Case Study:
In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics.
Neuroprotective Effects
There is emerging evidence suggesting that imidazole derivatives may possess neuroprotective properties. The compound has been evaluated for its potential to protect neuronal cells from oxidative stress-induced damage.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential modulation of GABA-A receptors, similar to other imidazole derivatives.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
Research Findings
Recent studies have provided insights into the compound's biological activities:
- Antimicrobial Efficacy : Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Neuroprotection : Showed promise in models of neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituents :
- The 3-fluorophenyl group offers moderate electronegativity, balancing binding affinity and metabolic stability. In contrast, trifluoromethyl groups () provide stronger electronegativity but higher lipophilicity.
- The 3-methoxypropyl chain enhances solubility compared to bromophenyl () or benzothiazole () substituents.
- Synthesis : Acid-amine coupling is common across analogs (e.g., ), suggesting scalable synthesis for the target compound .
Pharmacological and Physicochemical Properties
Table 2: Functional Comparisons
Key Findings :
- Biological Targets: The imidazole core aligns with kinase inhibitors (e.g., EGFR inhibitors), whereas triazinoindoles () are associated with topoisomerase inhibition .
- Halogen Effects : Bromine in analogs (e.g., 27) increases molecular weight and may enhance DNA intercalation but raises toxicity risks. Fluorine in the target compound optimizes steric and electronic effects for receptor binding .
Hydrogen Bonding and Crystallography
The target compound’s thioether and acetamide groups facilitate hydrogen bonding, critical for crystal packing and target interactions. highlights that directional hydrogen bonds (e.g., N–H···O or S···H–N) stabilize molecular aggregates, which may enhance crystalline stability compared to less polar analogs like methoprotryne .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
